N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CYP2C9 inhibition Type II binding Drug-drug interaction

N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 545429-02-5, molecular formula C21H13Cl2N3O, molecular weight 394.25 g/mol) is a synthetic quinoline-4-carboxamide derivative featuring a pyridin-3-yl substituent at the quinoline 2-position and a 2,4-dichlorophenyl group on the carboxamide nitrogen. This compound belongs to a well-characterized chemical series in which the position of the pyridine nitrogen (meta vs.

Molecular Formula C21H13Cl2N3O
Molecular Weight 394.2 g/mol
Cat. No. B11007222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC21H13Cl2N3O
Molecular Weight394.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H13Cl2N3O/c22-14-7-8-19(17(23)10-14)26-21(27)16-11-20(13-4-3-9-24-12-13)25-18-6-2-1-5-15(16)18/h1-12H,(H,26,27)
InChIKeyQZLDFKCMTLLOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 545429-02-5): Core Identity and Procurement-Relevant Profile


N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 545429-02-5, molecular formula C21H13Cl2N3O, molecular weight 394.25 g/mol) is a synthetic quinoline-4-carboxamide derivative featuring a pyridin-3-yl substituent at the quinoline 2-position and a 2,4-dichlorophenyl group on the carboxamide nitrogen . This compound belongs to a well-characterized chemical series in which the position of the pyridine nitrogen (meta vs. para vs. ortho) is a critical determinant of cytochrome P450 binding mode and affinity, as established by Peng et al. (2008) in systematic type II binding studies on quinoline-4-carboxamide analogues [1]. The compound is commercially available from multiple research chemical suppliers with typical purity specifications of ≥95% .

Why Generic Quinoline-4-Carboxamide Substitution Is Not Advisable for N-(2,4-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide


Quinoline-4-carboxamide derivatives cannot be treated as interchangeable procurement items because the pyridine nitrogen position on the 2-substituent fundamentally dictates the compound's cytochrome P450 binding mode. The meta-pyridine (pyridin-3-yl) nitrogen present in this compound is spatially incapable of direct coordination with the ferric heme iron of CYP enzymes, a mechanism that is exclusively accessible to para-pyridine (pyridin-4-yl) isomers [1]. This structural distinction produces quantitative differences in CYP2C9 inhibitory potency spanning approximately 2-fold to over 1,000-fold between meta and para positional isomers within identical chemical series, as systematically documented across nine structural groups [1]. Simultaneously, the 2,4-dichlorophenyl N-substitution contributes distinct steric, electronic, and lipophilic properties that further differentiate the compound from analogs bearing naphthalene, alkyl, or mono-halogenated phenyl groups on the carboxamide [2]. Substituting a generic quinoline-4-carboxamide without verifying these specific structural features would introduce uncontrolled variability in CYP inhibition profile, target selectivity, and physicochemical properties—any of which could invalidate experimental results or lead to unanticipated drug-drug interaction liabilities in screening cascades.

Quantitative Evidence Guide: Verified Differentiation of N-(2,4-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide vs. Closest Analogs


CYP2C9 Binding Affinity: Meta-Pyridine vs. Para-Pyridine Positional Isomer Comparison

In the Peng et al. (2008) systematic study, the meta-pyridine quinoline-4-carboxamide analog with a naphthalen-2-yl amide substituent (Compound 8) exhibited a CYP2C9 Ki of 1.15 ± 0.002 μM, compared with 0.033 ± 0.002 μM for the corresponding para-pyridine isomer (Compound 7)—representing an approximately 35-fold reduction in binding affinity attributable solely to the meta position of the pyridine nitrogen [1]. This differential was consistent across all nine structural groups tested: meta isomers consistently displayed Ki values 2-fold to over 1,000-fold higher than their para counterparts (e.g., Group 6: meta Ki = 8.55 μM vs. para Ki = 0.011 μM, ~777-fold difference; Group 8: meta Ki > 37.85 μM vs. para Ki = 0.009 μM, >4,200-fold difference) [1]. The target compound, bearing the meta (pyridin-3-yl) configuration, is therefore predicted to exhibit substantially attenuated CYP2C9 type II binding relative to any hypothetical para-pyridine analog with identical 2,4-dichlorophenyl N-substitution.

CYP2C9 inhibition Type II binding Drug-drug interaction Positional isomer SAR

CYP2C9 Binding Mode: Absence of Direct Heme Iron Coordination with Meta-Pyridine Nitrogen

Peng et al. (2008) conclusively demonstrated through UV-vis difference spectroscopy that only the para-pyridine (pyridin-4-yl) isomers of quinoline-4-carboxamide analogs exhibit a classic type II binding spectrum (Soret band shift indicative of nitrogen-to-heme iron coordination), whereas the meta-pyridine (pyridin-3-yl) and ortho-pyridine (pyridin-2-yl) isomers do not produce this spectral signature [1]. The study's abstract explicitly states: 'the more accessible pyridine with the nitrogen para to the linkage can coordinate directly with the ferric heme iron, but this is not seen for the meta or ortho isomers' [1]. For the target compound N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, the meta-positioned pyridine nitrogen is geometrically incapable of forming a direct Fe–N coordinate bond with CYP heme. This distinguishes the compound from para-pyridine positional isomers such as N-(2,4-dichlorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, which would be expected to coordinate heme iron and exhibit substantially stronger type II binding.

Heme coordination Type II binding spectroscopy CYP2C9 binding mode Structure-based drug design

Closest Analog with Published CYP2C9 Affinity: N-(Naphthalen-1-ylmethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

The closest structurally characterized analog sharing the 2-(pyridin-3-yl)quinoline-4-carboxamide core is N-(naphthalen-1-ylmethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (ChEMBL ID: CHEMBL463577; BindingDB ID: BDBM50273394), which has a reported CYP2C9 Ki of 152 nM when tested in a reconstituted CYP2C9 system [1]. This is consistent with the meta-pyridine series behavior in Peng et al. (2008), where compound 11 (identical core structure) showed Ki = 0.152 ± 0.004 μM (i.e., 152 nM) in the same assay system [2]. In contrast, the para-pyridine analog in the same group (Compound 10) displayed Ki = 0.125 ± 0.014 μM (125 nM)—a modest 1.2-fold difference [2]. The significance of this comparator is that the target compound replaces the naphthalen-1-ylmethyl group with a 2,4-dichlorophenyl group on the carboxamide nitrogen. The 2,4-dichlorophenyl moiety introduces two electron-withdrawing chlorine substituents, which are expected to modulate the carboxamide's electronic character and hydrogen-bonding capacity, thereby differentiating the target compound's CYP binding profile from that of the naphthalen-1-ylmethyl analog.

CYP2C9 Ki BindingDB Structure-activity relationship Quinoline-4-carboxamide core

2,4-Dichlorophenyl N-Substitution: Differentiation from Mono-Chloro, Non-Chlorinated, and Alternative Dichloro-Positional Isomers

The 2,4-dichlorophenyl group on the carboxamide nitrogen of the target compound represents a specific halogen substitution pattern that is distinct from several related commercially available analogs. Closely related compounds that differ only in the N-aryl substitution pattern include: N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (mono-chloro, MW ~348.81), N-(2,3-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1144463-03-5, 2,3-dichloro isomer), N-(2,6-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1144471-14-6, 2,6-dichloro isomer), and N-(3,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (3,4-dichloro isomer) . The 2,4-dichloro pattern places chlorine atoms at both the ortho and para positions of the N-phenyl ring, creating a unique combination of steric hindrance (ortho-Cl), electron withdrawal (both Cl atoms), and dipole moment orientation that is not replicated by any other dichloro substitution pattern [1]. In the Peng et al. (2008) SAR framework, N-substituent modifications within the same pyridine positional isomer group produced Ki variations of 10- to 100-fold (e.g., Group 3: para-naphthalen-2-yl Ki = 0.033 μM vs. Group 1: para-piperidinyl Ki = 9.94 μM), demonstrating the sensitivity of CYP2C9 affinity to N-substitution identity [1].

Halogen substitution SAR 2,4-dichlorophenyl pharmacophore LogP modulation Quinoline-4-carboxamide N-aryl SAR

CYP3A4 Binding Affinity Differentiation Among Pyridinyl Quinoline-4-Carboxamide Analogs

Follow-up studies by Dahal et al. (2010, 2012) extended the Peng et al. (2008) findings to CYP3A4, demonstrating that type II binding can produce profound differences in binding affinity among pyridinyl quinoline-4-carboxamide analogs—with differences as high as 1,200-fold depending on pyridine nitrogen position and N-substitution [1]. The study showed that 'type II binding can have a profound influence on binding affinity for CYP3A4' and characterized the kinetic mechanism by which type II binding compounds are metabolized differently from type I binders [1][2]. For the target compound N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, the meta-pyridine nitrogen cannot coordinate heme iron, placing it in a different CYP3A4 binding category than para-pyridine analogs. Combined with the 2,4-dichlorophenyl N-substitution, the compound is expected to exhibit a CYP3A4 interaction profile that diverges from both the naphthalene-series analogs characterized in Peng et al. (2008) and the para-pyridine type II binders studied by Dahal et al. [1][2].

CYP3A4 inhibition Type II binding Metabolic stability Drug-drug interaction

Patent-Defined Therapeutic Scope: Quinolinecarboxamide STAT3 Inhibitor Class Membership

N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide falls within the generic structural formula of quinolinecarboxamide derivatives claimed as STAT3 inhibitors in US Patent Application US20110172429 (Asai et al., filed 2009, published 2011) [1]. The patent's generic Formula (I) encompasses quinolinecarboxamide derivatives where the carboxamide nitrogen bears substituted or unsubstituted aryl groups (including halogenated phenyl rings) and the quinoline 2-position accommodates heteroaryl substituents including pyridinyl groups [1]. STAT3 (signal transducer and activator of transcription 3) is a validated oncology target; its constitutive activation drives proliferation and survival in multiple cancer types [1]. This patent-defined therapeutic context differentiates the compound from other quinoline-4-carboxamide chemical series targeting distinct protein classes, such as: (a) antimalarial quinoline-4-carboxamides (e.g., DDD107498/Cabamiquine targeting Plasmodium falciparum translation elongation factor 2, PfEF2, EC50 = 1 nM against P. falciparum 3D7) [2]; (b) NK3 receptor antagonist quinoline-4-carboxamides (e.g., Talnetant/SB-223412, Ki = 1.4 nM for human NK3 receptor) [3]; and (c) PDK1-targeting quinoline-4-carboxamide derivatives for colorectal cancer [4].

STAT3 inhibition Cancer therapeutics Quinolinecarboxamide patent Signal transduction

Optimal Research and Industrial Application Scenarios for N-(2,4-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide


CYP2C9 Drug-Drug Interaction Profiling Studies Requiring a Non-Heme-Coordinating Quinoline-4-Carboxamide Probe

The target compound's meta-pyridine (pyridin-3-yl) configuration precludes direct heme iron coordination, as demonstrated by Peng et al. (2008) for the entire meta-pyridine quinoline-4-carboxamide series [1]. This makes it a suitable probe compound for CYP2C9 inhibition studies where researchers specifically need to evaluate non-type-II binding mechanisms. In contrast to para-pyridine analogs that exhibit Ki values as low as 9 nM (Compound 21, Ki = 0.009 μM) through strong type II coordination, the meta-pyridine series shows Ki values typically in the micromolar range (e.g., 1.15-24.08 μM across diverse N-substituents), providing a useful dynamic range for comparative CYP inhibition profiling [1]. The compound can serve as a reference standard in ADME-Tox screening panels alongside its para-pyridine positional isomer to quantify the contribution of heme coordination to overall CYP2C9 inhibitory potency.

STAT3-Targeted Oncology Drug Discovery Leveraging Quinolinecarboxamide Scaffold

The compound's structural alignment with the generic formula claimed in US20110172429 positions it within the STAT3 inhibitor chemical space [2]. STAT3 is constitutively activated in diverse malignancies including breast cancer, prostate cancer, glioblastoma, and hematological malignancies. The 2,4-dichlorophenyl N-substitution provides a halogenated pharmacophore distinct from the oxadiazolyl-containing STX-0119 reference STAT3 inhibitor, offering an orthogonal chemotype for structure-activity relationship expansion [2]. Researchers engaged in STAT3 inhibitor lead optimization can use this compound as a starting point for exploring how the 2,4-dichlorophenyl moiety influences STAT3 SH2 domain binding, cellular permeability, and antiproliferative activity relative to other N-aryl quinolinecarboxamide derivatives.

Comparative CYP Inhibition Selectivity Profiling Across P450 Isoforms

The follow-up work by Dahal et al. (2010, 2012) established that pyridinyl quinoline-4-carboxamide analogs exhibit up to 1,200-fold differences in CYP3A4 binding affinity depending on pyridine nitrogen position and N-substitution identity [3][4]. The target compound, combining a meta-pyridine (non-coordinating) with a 2,4-dichlorophenyl N-substituent, represents a unique intersection of structural variables within this chemical series. It can be deployed in multi-isoform CYP inhibition panels (CYP2C9, CYP3A4, CYP2D6, CYP2C19) to characterize how the combination of pyridine nitrogen position and halogenated N-aryl substitution influences isoform selectivity. Such data would directly inform medicinal chemistry strategies for tuning CYP inhibition profiles within quinoline-4-carboxamide lead series.

Physicochemical Benchmarking of 2,4-Dichlorophenyl Pharmacophore in Quinoline-4-Carboxamide Series

The 2,4-dichloro substitution pattern creates a distinct physicochemical signature—combining increased lipophilicity (LogP elevation from chlorine substitution), altered hydrogen-bond acceptor capacity of the carboxamide carbonyl (due to electron withdrawal), and specific steric constraints from the ortho-chlorine atom—that differentiates this compound from mono-chloro, non-halogenated, and alternative dichloro-positional isomers . This compound is well-suited as a reference standard for physicochemical property benchmarking (LogP determination, solubility assessment, permeability measurement) within quinoline-4-carboxamide compound libraries. Its properties can be directly compared to those of N-(2-chlorophenyl)-, N-(2,3-dichlorophenyl)-, N-(2,6-dichlorophenyl)-, and N-phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide analogs to quantify the incremental effects of the 2,4-dichloro substitution pattern on drug-like properties.

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.